Ditridecyl phthalate

描述

属性

IUPAC Name |

ditridecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-25-29-37-33(35)31-27-23-24-28-32(31)34(36)38-30-26-22-20-18-16-14-12-10-8-6-4-2/h23-24,27-28H,3-22,25-26,29-30H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZJVRCZIPDYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O4 | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025214 | |

| Record name | Ditridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless oily liquid. Floats on water. (USCG, 1999), Nearly colorless liquid; [CAMEO] Clear water white liquid; [MSDSonline] | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ditridecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 545 °F at 5 mmHg (NTP, 1992), 285 °C at 3.5 mm Hg | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

460 °F (NTP, 1992), 470 °F (open cup), 470 °F (243 °C) (Open cup) | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

IN GENERAL THEY ARE LIQUIDS OF LOW VOLATILITY, COLORLESS OR VERY SLIGHTLY COLORED, & ONLY VERY SLIGHTLY SOL IN WATER. /PHTHALIC ESTERS/, Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/ | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.951 (USCG, 1999) - Less dense than water; will float, 0.952 g/cu cm at 25 °C | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure for phthalate esters are extremely low, contributing much to their thermal stability in plastics. /Phthalate esters/ | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

119-06-2 | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ditridecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ditridecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-ditridecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ditridecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(tridecyl) phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7417R3544 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/381 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

less than -34.6 °F (USCG, 1999) | |

| Record name | DITRIDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ditridecyl Phthalate

Ditridecyl phthalate (B1215562) (DTDP) is a high-molecular-weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1][2][3] This document provides a detailed overview of its chemical structure, properties, and identifiers, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Ditridecyl phthalate is the diester of phthalic acid and tridecanol.[1][2] The core of the molecule is a benzene (B151609) ring with two ester groups attached to adjacent carbon atoms (in the ortho position). Each ester group is connected to a thirteen-carbon alkyl chain (a tridecyl group). The IUPAC name for this compound is ditridecyl benzene-1,2-dicarboxylate.[4]

The structural formula can be represented as C₆H₄(COOC₁₃H₂₇)₂. The two long alkyl chains contribute to its high molecular weight, lipophilicity, and low volatility, which are key properties for its application as a plasticizer.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 119-06-2 | [2][4][5] |

| Molecular Formula | C₃₄H₅₈O₄ | [2][4][5] |

| Molecular Weight | 530.82 g/mol | [5][6] |

| Monoisotopic Mass | 530.43351033 Da | [4][7] |

| IUPAC Name | ditridecyl benzene-1,2-dicarboxylate | [4] |

| Appearance | Nearly colorless oily liquid | [7] |

| Melting Point | -37 °C | [8] |

| Boiling Point | 501 °C at 1013 hPa | [8] |

| Density | 0.9525 g/cm³ at 25 °C | [8] |

| Water Solubility | 0.34 mg/L at 24 °C | [7] |

| log Kₒw (Octanol-Water) | 12.1 | [8] |

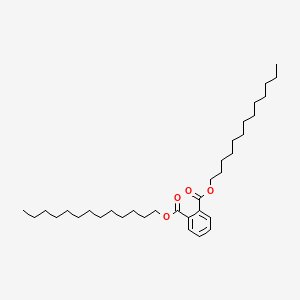

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D chemical structure of this compound (DTDP).

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are highly specific and typically proprietary to chemical manufacturers. Publicly available literature, such as toxicological studies, focuses on the biological effects rather than the synthesis of the compound.[2] For instance, developmental toxicity studies in rats involve administering the compound via oral gavage, but do not detail the synthesis of the test chemical itself. Researchers requiring specific analytical methods (e.g., for quantification in environmental or biological samples) would typically develop and validate their own protocols using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), based on standard methods for phthalate analysis.

Biological Context and Signaling

This compound, like other phthalates, is recognized for its potential to act as an endocrine disruptor.[1][2][3] Phthalates can interfere with the endocrine system, although the specific signaling pathways affected by DTDP are a subject of ongoing research. Studies on related phthalates suggest potential interactions with peroxisome proliferator-activated receptors (PPARs) and effects on steroidogenesis. However, a detailed signaling pathway specific to this compound is not well-established in the provided literature. Therefore, a diagrammatic representation of a specific signaling pathway is not included. The primary focus of this guide remains the compound's chemical structure and properties.

References

- 1. Compound this compound - Chemdiv [chemdiv.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound | C34H58O4 | CID 8379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(tridecyl) phthalate [webbook.nist.gov]

- 6. 119-06-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. series.publisso.de [series.publisso.de]

molecular formula and weight of ditridecyl phthalate

This document provides the molecular formula and weight for ditridecyl phthalate (B1215562), a phthalate ester commonly used as a plasticizer. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental molecular properties of ditridecyl phthalate are summarized below. This data is essential for experimental design, analytical characterization, and formulation development.

| Property | Value | References |

| Molecular Formula | C₃₄H₅₈O₄ | [1][2][3][4][5] |

| Molecular Weight | 530.83 g/mol | [1][4] |

| 530.8219 g/mol | [2] | |

| 530.82 g/mol | [3][5] | |

| Exact Mass | 530.4335 u | [1] |

| CAS Number | 119-06-2 | [1][2] |

Note on Molecular Weight: Minor variations in molecular weight values are due to differences in calculation methods and the isotopic composition of the elements. For most practical purposes, a value of 530.83 g/mol is appropriate.

As an AI language model, I am unable to provide detailed experimental protocols or generate visualizations such as signaling pathways or experimental workflows using Graphviz. The execution of laboratory experiments and the creation of complex diagrams require specialized software and direct human expertise.

References

Section 1: Deoxythymidine Diphosphate (dTDP)

An In-depth Technical Guide to the Physical and Chemical Properties of DTDP

Disclaimer: The acronym "DTDP" is ambiguous and can refer to several distinct chemical compounds. This guide addresses the three most common substances identified by this acronym: Deoxythymidine Diphosphate (B83284), 2,2'-Dithiodipyridine (B1663999), and Ditridecyl Phthalate (B1215562). Given the target audience of researchers, scientists, and drug development professionals, and the request for information on signaling pathways, Deoxythymidine Diphosphate (dTDP) is presented as the primary subject of this guide.

Deoxythymidine Diphosphate (dTDP) is a crucial nucleotide that serves as an intermediate in the de novo and salvage pathways for the synthesis of deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication.[1] Its central role in nucleotide metabolism makes it a key molecule of interest in cancer research and antiviral drug development.

Physical and Chemical Properties

Quantitative physical data for dTDP is scarce due to its nature as a non-volatile, labile biological molecule that is typically found in aqueous solution. It is expected to decompose at high temperatures rather than exhibit a true melting or boiling point.

Table 1: Physical and Chemical Properties of Deoxythymidine Diphosphate (dTDP)

| Property | Value | Source(s) |

| IUPAC Name | [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate (B84403) | [2] |

| Synonyms | dTDP, Deoxy-TDP, Thymidine 5'-diphosphate, Thymidine pyrophosphate | [2][3] |

| Molecular Formula | C₁₀H₁₆N₂O₁₁P₂ | [1][2] |

| Molar Mass | 402.19 g/mol | [2][3] |

| Appearance | White to off-white solid (in isolated form) | General knowledge |

| Solubility | Soluble in water. | General knowledge |

| pKa | Considered an extremely weak basic (essentially neutral) compound. Specific pKa values are not readily available but are influenced by the pyrophosphate, hydroxyl, and thymine (B56734) base moieties. | [4][5] |

Spectroscopic Data:

-

UV-Vis Spectroscopy: As a pyrimidine (B1678525) nucleotide, dTDP is expected to have a maximum absorbance around 267 nm, characteristic of the thymine base.

-

NMR Spectroscopy: The ¹H NMR spectrum of dTDP in D₂O would show characteristic peaks for the methyl and vinyl protons of the thymine base, as well as the protons of the deoxyribose sugar moiety. Data for the closely related deoxythymidine monophosphate (dTMP) shows resonances for the thymine and deoxyribose protons.[6]

-

IR Spectroscopy: The FTIR spectrum would be complex, showing characteristic vibrational bands for the phosphate groups (P=O, P-O), the hydroxyl and ether groups of the deoxyribose, and the carbonyl and amine groups of the thymine base.[7]

Signaling and Metabolic Pathways

dTDP is a key intermediate in the synthesis of dTTP, which is essential for DNA replication. It is produced from deoxythymidine monophosphate (dTMP) and is a substrate for the synthesis of various dTDP-sugars, which are important in the biosynthesis of bacterial cell walls and some antibiotics.

The primary role of dTDP is as the immediate precursor to dTTP. This two-step phosphorylation is critical for maintaining the pool of building blocks for DNA synthesis.

Caption: Synthesis of dTTP from dTMP via a dTDP intermediate.

In many bacteria, dTDP is a precursor for the synthesis of activated sugar donors, such as dTDP-L-rhamnose, which are essential for cell wall biosynthesis.[2]

Caption: Bacterial biosynthesis of dTDP-L-Rhamnose from dTTP and Glucose-1-Phosphate.

Experimental Protocols

The synthesis of dTDP and its sugar derivatives is most efficiently achieved through enzymatic, one-pot reactions.

Objective: To synthesize dTDP-4-keto-6-deoxy-D-glucose from dTMP and glucose-1-phosphate.

Materials:

-

Deoxythymidine monophosphate (dTMP)

-

Glucose-1-phosphate

-

Adenosine triphosphate (ATP)

-

Acetyl phosphate

-

Magnesium chloride (MgCl₂)

-

Enzyme extracts containing:

-

Thymidylate Kinase (TMPK)

-

Acetate Kinase

-

dTDP-glucose synthase

-

dTDP-D-glucose 4,6-dehydratase

-

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

Procedure:

-

Prepare a reaction mixture containing dTMP (e.g., 20 mM), glucose-1-phosphate (e.g., 80 mM), acetyl phosphate (e.g., 60 mM), ATP (e.g., 1 mM), and MgCl₂ (e.g., 20 mM) in the reaction buffer.

-

Add the enzyme extracts containing the four required enzymes to the reaction mixture.

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Monitor the progress of the reaction by periodically taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, purify the product using techniques such as anion-exchange chromatography and gel filtration.

This method relies on the change in the UV absorbance spectrum of a compound as it undergoes protonation or deprotonation.

Objective: To determine the pKa of a nucleotide like dTDP.

Materials:

-

Purified dTDP solution of known concentration.

-

A series of buffers covering a wide pH range.

-

Spectrophotometer capable of UV measurements.

-

pH meter.

-

Solutions of dilute HCl and NaOH for pH adjustment.

Procedure:

-

Prepare a series of solutions of dTDP at a constant concentration in buffers of varying pH.

-

Measure the UV absorbance spectrum (e.g., from 220 to 320 nm) for each solution.

-

Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.

-

Plot the absorbance at this wavelength against the pH of the solutions.

-

Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the midpoint of the transition.

Section 2: 2,2'-Dithiodipyridine

2,2'-Dithiodipyridine, also known as Aldrithiol, is a chemical reagent widely used in biochemistry and organic synthesis, particularly for the quantification of sulfhydryl groups and in peptide chemistry for the formation of disulfide bonds.[8]

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 2,2'-Dithiodipyridine

| Property | Value | Source(s) |

| IUPAC Name | 1,2-di(pyridin-2-yl)disulfane | [9] |

| Synonyms | Aldrithiol, 2,2'-Dipyridyl disulfide, DPS | [9] |

| Molecular Formula | C₁₀H₈N₂S₂ | [9] |

| Molar Mass | 220.31 g/mol | [9] |

| Appearance | White to off-white or beige to yellow crystalline powder | [1][10] |

| Melting Point | 56-60 °C | [1][6][8] |

| Boiling Point | ~356 °C at 760 mmHg | [9][11] |

| Flash Point | 210 °C | [6][9] |

| Solubility | Water: 5 g/L (20 °C); Soluble in methanol. | [9][12] |

| pKa | 1.52 ± 0.19 (Predicted) | [9] |

Chemical Reactivity and Applications

The key feature of 2,2'-dithiodipyridine is its reactive disulfide bond. It readily reacts with free sulfhydryl (thiol) groups in a disulfide exchange reaction, releasing pyridine-2-thione, which has a characteristic UV absorbance. This reaction is the basis for its use in quantifying thiols. It is also used to facilitate the formation of intramolecular disulfide bonds in peptides.[13]

The reaction of 2,2'-dithiodipyridine with a thiol-containing compound (R-SH) results in a mixed disulfide and the release of pyridine-2-thione. The concentration of the thiol can be determined by measuring the absorbance of the released pyridine-2-thione.

Caption: Reaction of 2,2'-Dithiodipyridine with a thiol.

Experimental Protocols

Objective: To determine the concentration of free sulfhydryl groups in a sample using 2,2'-dithiodipyridine.

Materials:

-

2,2'-Dithiodipyridine (DTDP) stock solution.

-

Sample containing sulfhydryl groups (e.g., a protein or peptide solution).

-

Reaction buffer (e.g., phosphate buffer, pH 7-8).

-

Spectrophotometer.

Procedure:

-

Prepare a solution of the sample in the reaction buffer.

-

Add a known excess of the DTDP stock solution to the sample solution.

-

Allow the reaction to proceed to completion (typically a few minutes at room temperature).

-

Measure the absorbance of the solution at a wavelength where pyridine-2-thione has a strong absorbance (e.g., ~343 nm).

-

Calculate the concentration of the released pyridine-2-thione using its molar extinction coefficient.

-

The concentration of sulfhydryl groups in the original sample is equal to the concentration of the pyridine-2-thione produced.

Section 3: Ditridecyl Phthalate (DTDP)

This compound is a high molecular weight phthalate ester. It is primarily used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) to increase its flexibility and durability.[14]

Physical and Chemical Properties

Table 3: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | ditridecyl benzene-1,2-dicarboxylate | [15] |

| Synonyms | DTDP, Phthalic acid, ditridecyl ester, Jayflex DTDP | [14][16] |

| Molecular Formula | C₃₄H₅₈O₄ | [15] |

| Molar Mass | 530.82 g/mol | [15] |

| Appearance | Colorless, viscous liquid | [16] |

| Melting Point | -37 °C | [17] |

| Boiling Point | ~501 °C | [17] |

| Density | 0.95 g/cm³ at 20 °C | [17] |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [17] |

Applications and Classification

DTDP is classified as a high molecular weight phthalate ester and is valued for its low volatility and high permanence, making it suitable for applications requiring high-temperature resistance, such as automotive and electrical wiring insulation.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. Thymidine diphosphate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hmdb.ca [hmdb.ca]

- 5. ymdb.ca [ymdb.ca]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 9. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of phthalate plasticizers in PVC packaging materials using homogeneous-ultrasonic extraction-GC-MS assisted with continuous wavelet transform - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Disulfide Formation Strategies in Peptide Synthesis | Semantic Scholar [semanticscholar.org]

- 15. acgpubs.org [acgpubs.org]

- 16. [Test method for 6 phthalates in polyvinyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fses.oregonstate.edu [fses.oregonstate.edu]

Ditridecyl Phthalate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ditridecyl phthalate (B1215562) (DTDP), a high molecular weight phthalate ester, is a compound of significant industrial interest, primarily utilized as a plasticizer to enhance the flexibility and durability of polymeric materials.[1][2] Its physicochemical properties, particularly its solubility in various organic solvents, are crucial for its application in diverse formulations, including those relevant to the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of the solubility of ditridecyl phthalate in organic solvents, detailing available data, experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties of this compound

This compound is characterized by its high molecular weight and lipophilic nature. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₄H₅₈O₄ | [1][3][4] |

| Molecular Weight | 530.82 g/mol | [1][3][4] |

| Appearance | Oily, colorless liquid | [1] |

| Density | ~0.951 g/cm³ at 25°C | [1][5] |

| Melting Point | -37 °C | [5][6] |

| Boiling Point | 501 °C at 1013 hPa | [5] |

| Water Solubility | Extremely low (e.g., 1.48 x 10⁻⁹ mg/L at 25°C, calculated) | [5][6] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 12.1 | [5][6] |

Solubility of this compound in Organic Solvents

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Solvents | |||

| Aliphatic Hydrocarbons | n-Hexane, Heptane | High | The nonpolar alkyl chains of DTDP have strong van der Waals interactions with aliphatic hydrocarbon solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene (B151609) | High | The benzene ring in DTDP and the aromatic nature of the solvent lead to favorable π-π stacking and van der Waals interactions. |

| Polar Aprotic Solvents | |||

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group in ketones can interact with the ester groups of DTDP, while the alkyl portions are compatible. Phthalate esters are generally soluble in acetone.[7][8] |

| Esters | Ethyl Acetate | Moderate to High | As an ester itself, DTDP is expected to be miscible with other esters due to similar intermolecular forces. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like phthalates. DTDP is slightly soluble in Chloroform.[3] |

| Polar Protic Solvents | |||

| Alcohols | Ethanol, Methanol | Low to Moderate | Phthalate esters are generally soluble in ethanol.[9][10] However, the very long alkyl chains of DTDP may limit its solubility in shorter-chain alcohols due to the energy required to disrupt the hydrogen bonding network of the alcohol. |

| Ethers | Diethyl Ether | Moderate | Phthalate esters are generally soluble in ether. |

Experimental Protocol for Determining Solubility in Organic Solvents

The following provides a detailed, generalized methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the principles of the isothermal shake-flask method and can be adapted depending on the specific solvent and available analytical techniques.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (solvent-compatible, appropriate pore size to remove undissolved solute)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a volumetric flask. The excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the organic solvent to the flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation. This timeframe should be determined through preliminary experiments to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. The filter material must be compatible with the solvent to avoid introducing contaminants.

-

Dilute the filtered, saturated solution with a known volume of the fresh solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-MS or HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Determine the concentration of this compound in the diluted sample by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Alternative Method: Thermogravimetric Analysis (TGA)

For certain solvent-solute systems, thermogravimetric analysis (TGA) can be a useful technique for determining solubility. This method relies on the differential thermal stability of the solvent and the solute.

-

Thermal Stability Analysis:

-

Determine the thermal decomposition profiles of both the pure solvent and pure this compound using TGA to identify a temperature at which the solvent evaporates completely without decomposition of the this compound.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the isothermal shake-flask method.

-

Place a known mass of the filtered saturated solution into the TGA sample pan.

-

Heat the sample in the TGA instrument to the predetermined temperature to evaporate the solvent.

-

The remaining mass will correspond to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility based on the initial mass of the solution and the final mass of the solute.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While precise quantitative solubility data for this compound in a broad spectrum of organic solvents remains a gap in the scientific literature, its chemical structure and the known behavior of high molecular weight phthalate esters allow for reliable qualitative predictions. This compound is expected to be highly soluble in nonpolar organic solvents and moderately to highly soluble in polar aprotic solvents. Its solubility in polar protic solvents like lower alcohols may be more limited. For researchers and professionals requiring exact solubility values for specific applications, the detailed experimental protocols provided in this guide offer a robust framework for accurate determination. The choice of method, whether the isothermal shake-flask method coupled with chromatography or thermogravimetric analysis, will depend on the specific solvent system and available laboratory instrumentation.

References

- 1. This compound | C34H58O4 | CID 8379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | TargetMol [targetmol.com]

- 3. 119-06-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. books.publisso.de [books.publisso.de]

- 6. cpsc.gov [cpsc.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

The Toxicokinetics and Metabolism of Ditridecyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct data exists on the toxicokinetics and metabolism of ditridecyl phthalate (B1215562) (DTDP). The following information is largely based on data extrapolated from structurally similar high molecular weight phthalate esters (HMWPEs). This guide synthesizes the available knowledge to provide a comprehensive overview for research and development purposes.

Introduction

Ditridecyl phthalate (DTDP) is a high molecular weight phthalate ester used primarily as a plasticizer in various industrial and consumer products. Understanding its toxicokinetics—the absorption, distribution, metabolism, and excretion (ADME) of the substance by the body—is crucial for assessing its potential human health risks. This technical guide provides an in-depth overview of the current understanding of DTDP's metabolic fate, drawing upon available data and read-across information from other HMWPEs.

Toxicokinetics of this compound

Absorption

Following oral exposure, HMWPEs are generally considered to be rapidly absorbed from the gastrointestinal tract.[1] Dermal absorption is also a potential route of exposure, although it is expected to be lower than oral absorption.

Distribution

Once absorbed, phthalates and their metabolites are distributed throughout the body. Due to their lipophilic nature, they may accumulate in fatty tissues. However, specific data on the tissue distribution of DTDP is not available.

Metabolism

The metabolism of phthalate esters is a critical determinant of their toxicity. The general metabolic pathway for phthalates involves a two-phase process.[2][3][4]

-

Phase I: Hydrolysis: The initial and primary metabolic step is the hydrolysis of the diester to its corresponding monoester, monotridecyl phthalate (MTDP), and an alcohol. This reaction is catalyzed by non-specific esterases and lipases present in the intestines and other tissues.[2][5]

-

Phase I: Oxidation: The alkyl side chain of the monoester can undergo further oxidation to form more polar metabolites, such as hydroxylated and carboxylated derivatives.[2]

-

Phase II: Conjugation: The monoester and its oxidative metabolites can then be conjugated with glucuronic acid (glucuronidation), which increases their water solubility and facilitates their excretion.[2][3]

Excretion

The primary route of excretion for HMWPE metabolites is through the urine.[1] A smaller fraction may be eliminated in the feces.

Quantitative Data

Quantitative toxicokinetic data specifically for DTDP is scarce. The following tables summarize available and relevant read-across data from similar phthalates.

Table 1: Dermal Absorption of Diisotridecyl Phthalate and this compound in Rats

| Parameter | Value | Species | Study Conditions | Reference |

| Dermal Absorption Rate | 1.3 µg/cm²/hour | Rat | In vivo study | [6] |

| Total Absorbed Amount | 2.8 mg | Rat | 2000 cm² skin, 1-hour exposure | [6] |

Table 2: Oral Excretion of Diisodecyl Phthalate (DIDP) in Rats (Read-across data)

| Dose | Urinary Excretion (%) | Fecal Excretion (%) | Route | Species | Reference |

| 0.1 mg/kg bw | 41 | 58 | Oral | Rat | [6] |

| 11.2 mg/kg bw | 32 | 66 | Oral | Rat | [6] |

| 1000 mg/kg bw | 13 | 82 | Oral | Rat | [6] |

Experimental Protocols

Detailed experimental protocols for the toxicokinetic study of DTDP are not available. However, a general methodology for assessing phthalate metabolism can be outlined based on standard practices in the field.

In Vivo Animal Study Protocol (Hypothetical)

-

Test System: Male and female Sprague-Dawley rats.

-

Dosing: Administration of a single oral dose of radiolabeled DTDP via gavage. Multiple dose groups would be included to assess dose-dependency.

-

Sample Collection: Urine, feces, and blood samples collected at various time points post-dosing. At the end of the study, tissues (liver, kidney, fat, etc.) would be collected.

-

Analytical Method: Quantification of DTDP and its metabolites in biological samples would be performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[7]

-

Data Analysis: Pharmacokinetic parameters such as absorption rate, elimination half-life, and volume of distribution would be calculated. Metabolite profiling would be conducted to identify the major metabolic pathways.

In Vitro Metabolism Study Protocol (Hypothetical)

-

Test System: Rat or human liver microsomes or primary hepatocytes.[8][9]

-

Incubation: Incubation of DTDP with the in vitro test system in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism).

-

Sample Analysis: Analysis of the incubation mixture at different time points to measure the disappearance of the parent compound and the formation of metabolites using HPLC-MS/MS.[9]

-

Enzyme Kinetics: Determination of kinetic parameters (Km and Vmax) for the major metabolic pathways.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized metabolic pathway of this compound and a typical experimental workflow for an in vivo toxicokinetics study.

Conclusion

The toxicokinetics and metabolism of this compound are not well-characterized through direct studies. However, based on data from other high molecular weight phthalate esters, it is anticipated that DTDP is readily absorbed orally, metabolized primarily through hydrolysis to its monoester followed by oxidation and glucuronidation, and excreted mainly in the urine. The lack of specific data for DTDP highlights a significant knowledge gap and underscores the need for further research to accurately assess its safety profile. The methodologies and frameworks presented in this guide provide a foundation for designing and conducting such studies.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound | C34H58O4 | CID 8379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DIIsotridecyl phthalate | C34H58O4 | CID 161559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. series.publisso.de [series.publisso.de]

- 7. wwwn.cdc.gov [wwwn.cdc.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro metabolism of di(2-ethylhexyl) phthalate (DEHP) by various tissues and cytochrome P450s of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Endocrine-Disrupting Potential of High Molecular Weight Phthalates

Audience: Researchers, scientists, and drug development professionals.

Introduction

High molecular weight (HMW) phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] This category includes compounds such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), di-iso-nonyl phthalate (DiNP), and di-iso-decyl phthalate (DiDP).[2] Due to their widespread use in consumer products, food packaging, and medical devices, human exposure to HMW phthalates is ubiquitous.[3][4] Growing evidence from experimental and epidemiological studies has raised concerns about their potential to act as endocrine-disrupting chemicals (EDCs), interfering with the body's hormonal systems and contributing to adverse health outcomes.[1][3] This guide provides a comprehensive technical overview of the endocrine-disrupting potential of HMW phthalates, focusing on their mechanisms of action, quantitative effects, and the experimental protocols used for their assessment.

Mechanisms of Endocrine Disruption

HMW phthalates can disrupt the endocrine system through various mechanisms, primarily by interfering with reproductive and thyroid hormone signaling pathways, and by modulating metabolic processes. The endocrine-disrupting effects of high-molecular-weight phthalates are often more potent than those of their low-molecular-weight counterparts.[5]

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis and Steroidogenesis

HMW phthalates are known to interfere with the HPG axis, which regulates reproductive function and steroid hormone production.[2] Their effects are most notably characterized by anti-androgenic activity, although estrogenic effects have also been observed.

-

Anti-androgenic Effects: Several HMW phthalates and their metabolites can act as antagonists to the androgen receptor (AR), although they typically do not bind to it directly.[6] The primary mechanism of their anti-androgenic action is the suppression of testosterone (B1683101) synthesis in the Leydig cells of the testes.[2][6] This occurs through the downregulation of genes and proteins involved in cholesterol transport and steroidogenesis. Prenatal exposure to certain phthalates has been linked to "phthalate syndrome" in male rodents, characterized by reproductive tract malformations, which resembles the effects of in-utero exposure in human males.[7]

-

Estrogenic Activity: Some HMW phthalates, such as DEHP and DiNP, have demonstrated weak estrogenic activity in in vitro assays.[8] This can occur through binding to estrogen receptors (ERα and ERβ) and inducing estrogen-responsive genes.[6] For example, DEHP has been shown to up-regulate 17-β estradiol (B170435) (E2).[6]

-

Inhibition of Steroidogenic Enzymes: HMW phthalates can directly inhibit key enzymes involved in steroid hormone biosynthesis. For instance, certain phthalates have been shown to inhibit aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.[9] Dicyclohexyl phthalate (DCHP) and bis(2-butoxyethyl) phthalate (BBOP) have been identified as inhibitors of aromatase.[9]

Interference with Thyroid Hormone Homeostasis

There is growing evidence that HMW phthalates can disrupt thyroid hormone function.[10] Thyroid hormones are critical for metabolism and neurodevelopment.[6] Animal studies have shown that exposure to DEHP can lead to alterations in the thyroid and lower plasma thyroxine (T4) concentrations.[10] In humans, metabolites of DEHP have been associated with changes in circulating thyroid hormone levels.[10][11] Potential mechanisms of thyroid disruption by phthalates include:

-

Interference with the thyroid hormone receptor.[6]

-

Binding to thyroid hormone transport proteins.[11]

-

Altering the activity of enzymes involved in thyroid hormone synthesis and metabolism, such as iodide uptake and deiodinases.[10][11]

Modulation of Metabolic Pathways

Epidemiological studies have linked exposure to HMW phthalates with an increased prevalence of metabolic syndrome, obesity, and type 2 diabetes.[12][13][14] A key mechanism underlying these effects is the interaction of phthalate metabolites with peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, which is a master regulator of adipogenesis (fat cell differentiation).[4][15] By activating PPAR-γ, certain phthalate metabolites can promote the development of adipose tissue and disrupt lipid metabolism.[4][15]

Quantitative Data on Endocrine Disrupting Effects

The following tables summarize quantitative data from in vitro, in vivo, and human studies on the endocrine-disrupting potential of HMW phthalates.

Table 1: In Vitro Endocrine Disrupting Activity of High Molecular Weight Phthalates

| Phthalate | Assay Type | Cell Line/System | Endpoint | Concentration/Dose | Effect | Reference |

| DEHP | Estrogen-responsive transgenic medaka | Oryzias melastigma eleutheroembryos | Enhanced-estrogenic activity | 1.50 ppm | Significant increase in GFP signal intensity in the presence of E2 | [8] |

| DiNP | Estrogen-responsive transgenic medaka | Oryzias melastigma eleutheroembryos | Enhanced-estrogenic activity | 1.50 ppm | Significant increase in GFP signal intensity in the presence of E2 | [8] |

| DEHP | Aromatase Inhibition | Human placental microsomes | IC50 | >100 µM | No significant inhibition | [16] |

| DCHP | Aromatase Inhibition | Human placental microsomes | IC50 | 64.70 µM | Inhibition of aromatase activity | [9] |

| BBOP | Aromatase Inhibition | Human placental microsomes | IC50 | 56.47 µM | Inhibition of aromatase activity | [9] |

| DEHP | Progesterone (B1679170) Release | Human luteal cells | Basal and hCG-stimulated P4 release | Not specified | Reduction in progesterone release | [17] |

| DEHP | AR Transactivation | MDA-kb2 cells | Agonist/Antagonist activity | Up to 10 µM | No significant androgenic or anti-androgenic activity | [18] |

| DiNP | AR Transactivation | MDA-kb2 cells | Agonist/Antagonist activity | Up to 10 µM | No significant androgenic or anti-androgenic activity | [18] |

Table 2: In Vivo Effects of High Molecular Weight Phthalates on Endocrine-Related Endpoints in Animals

| Phthalate | Species | Dose | Duration | Endpoint | Effect | Reference |

| DEHP | Rat | Diet-contaminated | Not specified | Plasma thyroxine (T4) | Lower T4 concentrations compared to controls | [10] |

| DEHP | Mouse | 50 µg to 500 mg/kg/day | Not specified | Fat distribution | Altered fat distribution in female mice | [15] |

| DEHP | Mouse | 5–200 mg/kg/day | Not specified | Lipid profile | Higher cholesterol and triglycerides, decreased HDL | [15] |

| DEHP | Mouse | 200 and 500 µg/kg | Not specified | Follicle number | Decreased number of follicles | [2] |

Table 3: Association between High Molecular Weight Phthalate Exposure and Endocrine-Related Health Outcomes in Humans

| Phthalate Metabolite(s) | Population | Endpoint | Association (Odds Ratio or other metric) | Finding | Reference |

| ΣHMW Phthalates | General population (25,365 participants) | Metabolic Syndrome | Pooled OR: 1.11 (95% CI, 1.07-1.16) | Associated with an 11% higher prevalence of metabolic syndrome | [12][13] |

| ΣDEHP | General population | Metabolic Syndrome | Pooled OR: 1.16 (95% CI, 1.09-1.24) | Associated with a higher prevalence of metabolic syndrome | [12][13] |

| ΣHMW and ΣDEHP | Adolescent males | Visceral Adipose Tissue (VAT) mass | 21.7% and 18.0% greater VAT mass with 5-fold increase in metabolites, respectively | Positive association with VAT mass | [14] |

| MEHP (DEHP metabolite) | Adult men | Free T4 and Total T3 | Inverse association | Higher MEHP concentrations associated with lower free T4 and total T3 levels | [10] |

| Molar sum of DEHP metabolites | Adolescents (12-19 years) | Total T3 and Total T4 | Positive correlation | Higher exposure associated with increased total T3 and T4 | [19] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of endocrine-disrupting potential. Below are protocols for key in vitro assays.

Aromatase Activity Assay (Human Recombinant)

This assay measures the ability of a chemical to inhibit aromatase, the enzyme that converts androgens to estrogens.[16][20]

Objective: To quantify the inhibition of recombinant human aromatase (CYP19) activity.

Materials:

-

Recombinant human aromatase microsomes (e.g., from insect cells).

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

[1β-³H]-androst-4-ene-3,17-dione as the substrate.

-

Phosphate (B84403) buffer.

-

Test chemical and solvent (e.g., DMSO).

-

Dextran-coated charcoal.

-

Scintillation cocktail and counter.

Procedure:

-

Preparation: Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and the recombinant aromatase microsomes.

-

Incubation: Add the test chemical at various concentrations to the reaction mixture. A solvent control and a positive control inhibitor (e.g., letrozole) should be included. Pre-incubate the mixture.

-

Enzymatic Reaction: Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androst-4-ene-3,17-dione. Incubate at 37°C. The aromatase enzyme will convert the substrate to estrogen, releasing ³H into the aqueous medium as ³H₂O.

-

Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).

-

Separation: Separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unmetabolized substrate) by centrifugation.

-

Quantification: Treat the aqueous phase with dextran-coated charcoal to remove any remaining substrate. Measure the radioactivity of the aqueous phase using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test chemical relative to the solvent control. Determine the IC50 value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.[20]

Androgen Receptor (AR) Transactivation Assay

This assay determines if a chemical can act as an agonist (activator) or antagonist (inhibitor) of the androgen receptor.[18]

Objective: To measure the ability of a test chemical to induce or inhibit AR-mediated gene expression.

Materials:

-

A stable cell line expressing the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MDA-kb2 cells).[18]

-

Cell culture medium and supplements.

-

Test chemical, a reference androgen agonist (e.g., dihydrotestosterone, DHT), and a reference antagonist (e.g., flutamide).

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to attach overnight.

-

Exposure (Agonist Mode): To test for agonistic activity, expose the cells to various concentrations of the test chemical. Include a solvent control and a dilution series of the reference agonist (DHT).

-

Exposure (Antagonist Mode): To test for antagonistic activity, co-expose the cells to the test chemical at various concentrations along with a fixed, sub-maximal concentration of DHT. Include a control with DHT alone and a reference antagonist.

-

Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24 hours).

-

Cell Lysis: After incubation, wash the cells and add lysis buffer to release the cellular contents, including the expressed luciferase enzyme.

-

Luminometry: Add the luciferase substrate to the cell lysate and measure the light output (luminescence) using a luminometer.

-

Data Analysis: For agonist mode, express the results as a percentage of the maximal response induced by the reference agonist. For antagonist mode, express the results as a percentage of inhibition of the response induced by DHT alone. Calculate EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations: Pathways and Workflows

Signaling Pathway: HPG Axis Disruption by HMW Phthalates

Caption: HPG axis showing points of disruption by HMW phthalates.

Experimental Workflow: In Vitro Endocrine Disruption Assay

Caption: General workflow for an in vitro endocrine disruption assay.

Logical Relationship: HMW Phthalate Exposure to Adverse Outcomes

Caption: Relationship between HMW phthalate exposure and health outcomes.

Conclusion

High molecular weight phthalates demonstrate significant endocrine-disrupting potential through various mechanisms, including anti-androgenic activity, interference with thyroid hormone homeostasis, and modulation of metabolic pathways via PPARs.[2][10][15] Quantitative data from a range of in vitro and in vivo studies, as well as human epidemiological research, substantiate these concerns, linking exposure to adverse reproductive and metabolic health outcomes.[10][12][14] While regulatory bodies have placed restrictions on some phthalates, particularly in children's products, ongoing research is critical to fully understand the risks associated with widespread human exposure.[3][21] The use of standardized and validated experimental protocols is essential for accurately characterizing the hazards posed by these compounds and for informing evidence-based public health policies. Further research should focus on the effects of phthalate mixtures and long-term, low-dose exposures to better reflect real-world human scenarios.

References

- 1. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. csun.edu [csun.edu]

- 7. journals.plos.org [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. Structure-activity relationships of phthalates in inhibition of human placental 3β-hydroxysteroid dehydrogenase 1 and aromatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Di(2-ethylhexyl) Phthalate Metabolites May Alter Thyroid Hormone Levels in Men - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Association of Phthalate Exposure with Thyroid Function and Thyroid Homeostasis Parameters in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phthalate exposure and the metabolic syndrome: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. epa.gov [epa.gov]

- 17. Endocrine disruptors and human reproductive failure: the in vitro effect of phthalates on human luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epa.gov [epa.gov]

- 21. Phthalates’ regulatory standards may not protect people’s health, new study - EHN [ehn.org]

The Environmental Odyssey of Di-tridecyl Phthalate (DTDP): A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tridecyl phthalate (B1215562) (DTDP) is a high molecular weight phthalate ester utilized primarily as a plasticizer to impart flexibility and durability to various polymer products. As with many industrial chemicals, understanding its environmental distribution and persistence is paramount for a comprehensive risk assessment. This technical guide provides an in-depth analysis of the environmental fate and transport of DTDP, consolidating available data, outlining experimental methodologies, and visualizing key environmental processes. Due to the limited availability of experimental data specifically for DTDP, information from analogous high molecular weight phthalates (HMWPEs) is utilized where necessary and is explicitly noted.

Physicochemical Properties of DTDP

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters influence its partitioning between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C34H58O4 | General Chemical Information |

| Molecular Weight | 530.82 g/mol | General Chemical Information |

| Water Solubility | Very low (estimated) | [1][2] |

| Vapor Pressure | Very low (estimated) | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | > 8.0 (estimated for similar HMWPEs) | [1] |

| Henry's Law Constant | Low (estimated) | Calculated from vapor pressure and water solubility |

Environmental Fate of DTDP

The "fate" of a chemical in the environment refers to the degradation and transformation processes that it undergoes. These processes can be broadly categorized as biotic (biodegradation) and abiotic (hydrolysis, photolysis).

Biotic Degradation

Biodegradation is the breakdown of organic matter by microorganisms. For phthalate esters, this is a primary degradation pathway in the environment. The process typically involves the hydrolysis of the ester bonds to form the monoester and subsequently phthalic acid, which can be further mineralized.

While specific biodegradation half-life data for DTDP is scarce, studies on analogous HMWPEs suggest that they are generally biodegradable, albeit at a slower rate than their lower molecular weight counterparts.

| Environmental Compartment | Biodegradation Half-life (t½) | Conditions | Notes |

| Water | Moderately Persistent (estimated) | Aerobic | Expected to be slower than for low molecular weight phthalates. |

| Soil | Moderately Persistent (estimated) | Aerobic | Sorption to organic matter can reduce bioavailability and slow degradation. |

| Sediment | Persistent (estimated) | Anaerobic | Degradation is significantly slower under anaerobic conditions. |

Note: The half-life values are qualitative estimations based on the general behavior of HMWPEs.[2][3] Specific experimental data for DTDP is needed for a precise quantitative assessment.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of DTDP in the environment.

-

Hydrolysis: The cleavage of chemical bonds by the addition of water. For phthalate esters, this process is generally slow under neutral pH conditions but can be accelerated at acidic or alkaline pH. Given DTDP's very low water solubility, hydrolysis in the aqueous phase is expected to be a minor degradation pathway.[3]

-

Photolysis: The breakdown of chemicals by light. Phthalates can undergo photolysis, although this is not considered a primary degradation pathway for HMWPEs in soil and water, as they are likely to be sorbed to particulate matter, which can limit light exposure.[3]

Environmental Transport of DTDP

The "transport" of a chemical describes its movement through and between different environmental compartments. Key transport mechanisms for DTDP include sorption, volatilization, and bioaccumulation.

Sorption and Mobility

Due to its high Log Kow, DTDP is expected to have a very high affinity for organic matter in soil and sediment. This strong sorption limits its mobility in the subsurface and its potential to leach into groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for predicting mobility.

| Parameter | Value | Implication |

| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High (estimated > 5) | Low mobility in soil and sediment |

Note: The Log Koc value is an estimation based on the high Log Kow of HMWPEs.[4][5] Experimental determination is necessary for a precise value.

Volatilization

Volatilization is the transfer of a chemical from a liquid or solid phase to a gaseous phase. Given its very low vapor pressure and high sorption potential, DTDP has a low tendency to volatilize from water or soil surfaces.

Bioaccumulation and Bioconcentration

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes (water, food, air), while bioconcentration specifically refers to uptake from water. The high Log Kow of DTDP suggests a high potential for bioaccumulation. However, the ability of organisms to metabolize phthalates can limit the extent of bioaccumulation.[1]

| Parameter | Value | Notes |

| Bioconcentration Factor (BCF) | Moderate to High (estimated) | Can be limited by metabolic transformation in higher trophic level organisms. |

| Bioaccumulation Factor (BAF) | Moderate to High (estimated) | Includes uptake from dietary sources. |

Experimental Protocols

Standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for generating reliable and comparable data on the environmental fate and transport of chemicals.[7][8][9][10]

Biodegradation Studies (e.g., OECD 301, 307, 309)

-

Ready Biodegradability (OECD 301): A screening test to assess whether a chemical is likely to biodegrade rapidly in the environment. A positive result indicates that the substance is not expected to be persistent.

-

Aerobic and Anaerobic Transformation in Soil (OECD 307): This test determines the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions. Radiolabeled test substance is often used to trace its transformation products.

-

Aerobic Mineralization in Surface Water – Simulation Biodegradation Test (OECD 309): This test simulates the biodegradation of a chemical in a natural surface water environment.

Sorption/Desorption Studies (e.g., OECD 106, 121)

-

Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This is the standard method for determining the soil adsorption coefficient (Kd) and, subsequently, the Koc. It involves equilibrating a solution of the test substance with a known amount of soil.[4]

-

Estimation of the Adsorption Coefficient (Koc) on Soil and on Sewage Sludge using High Performance Liquid Chromatography (HPLC) (OECD 121): A faster, indirect method for estimating Koc based on the retention time of the chemical on an HPLC column with an organic stationary phase.

Bioaccumulation Studies (e.g., OECD 305)

-

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305): This guideline describes procedures for determining the bioconcentration and bioaccumulation of a chemical in fish. It involves exposing fish to the test substance in water and/or in their diet and measuring the uptake and elimination over time.

Analytical Methods

Accurate quantification of DTDP in various environmental matrices is essential for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques.[11][12][13][14][15][16][17][18]

Sample Preparation

-

Soil and Sediment: Extraction is typically performed using organic solvents (e.g., hexane, acetone, dichloromethane) through methods like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction. Cleanup steps are often necessary to remove interfering substances.

-

Water: Solid-phase extraction (SPE) is commonly used to pre-concentrate DTDP from water samples.

-

Biota: Tissues are typically homogenized and extracted with organic solvents. Lipid removal is a critical step to avoid interference in the analysis.

Instrumental Analysis

-

GC-MS: A robust and widely used technique for the analysis of semi-volatile compounds like phthalates. Electron ionization (EI) is a common ionization source.

-

LC-MS/MS: Offers high sensitivity and selectivity, particularly for complex matrices. It can be advantageous for analyzing less volatile HMWPEs and their metabolites.

Visualizations of Environmental Fate and Transport Pathways

The following diagrams illustrate the key processes governing the environmental fate and transport of DTDP.

Caption: Overview of DTDP's environmental fate and transport pathways.

Caption: Generalized biodegradation pathway of DTDP.

Caption: General experimental workflow for DTDP analysis.

Conclusion and Future Research Directions

This technical guide summarizes the current understanding of the environmental fate and transport of Di-tridecyl phthalate. Based on its physicochemical properties and data from analogous high molecular weight phthalates, DTDP is expected to be a persistent and relatively immobile compound in the environment, with a potential for bioaccumulation. Its degradation is primarily driven by biotic processes, which are significantly slower than for lower molecular weight phthalates.

The significant data gaps for DTDP highlight the need for further research. Specifically, experimental studies are required to determine its:

-

Biodegradation half-lives in various environmental compartments under different conditions.

-

Abiotic degradation kinetics (hydrolysis and photolysis).

-

Soil and sediment sorption coefficients (Koc) in a range of soil types.

-

Bioaccumulation and bioconcentration factors (BAF and BCF) in relevant aquatic and terrestrial organisms.